Methyl L-phenylalanyl-D-phenylalaninate
Description
Methyl L-phenylalanyl-D-phenylalaninate is a synthetic dipeptide ester combining L-phenylalanine and D-phenylalanine residues linked via a peptide bond, with a methyl ester group at the C-terminus. This compound exhibits chirality due to the stereochemical contrast between the L- and D-configurations of the phenylalanine moieties, which may influence its biochemical interactions and stability .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m0/s1 |
InChI Key |
FBKRSZZALAQRNH-DLBZAZTESA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-phenylalanyl-D-phenylalaninate typically involves the esterification of phenylalanine derivatives. One common method is the reaction of L-phenylalanine methyl ester with D-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl L-phenylalanyl-D-phenylalaninate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), halides (Cl-, Br-)
Major Products Formed:
Oxidation: Phenylalanine oxides
Reduction: Phenylalanine amines or alcohols
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
Methyl L-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Methyl L-phenylalanyl-D-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include enzymatic reactions where the compound is either incorporated into or modifies the structure of proteins and peptides.
Comparison with Similar Compounds
Methyl 3-Fluoro-D-phenylalaninate Hydrochloride
- Structure : A fluorinated derivative of D-phenylalanine with a methyl ester and a chlorine counterion .
- Molecular Formula: C₁₀H₁₃ClFNO₂ (MW: 233.67).
- The D-configuration may confer resistance to enzymatic degradation compared to L-isoforms .
- Applications: Used in studies exploring halogenated amino acid analogs for targeted drug delivery.
Methyl N-Acetylphenylalaninate
- Structure : Features an N-acetylated L-phenylalanine residue with a methyl ester .
- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25).
- Key Features: Acetylation of the amino group blocks zwitterionic interactions, increasing lipophilicity and membrane permeability. Demonstrates enhanced stability against aminopeptidases compared to non-acetylated analogs .
Ethyl Phenylalaninate Hydrochloride
Diphenylamine Analogs
Comparative Analysis Table
Mechanistic and Functional Insights
- Stereochemical Impact : The combination of L- and D-phenylalanine in this compound creates a diastereomeric structure that may resist proteolytic cleavage, a feature observed in D-configured analogs like Methyl 3-fluoro-D-phenylalaninate .
- Ester Group Dynamics : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, influencing bioavailability. This contrasts with ethyl phenylalaninate, which offers prolonged stability .
- Functional Modifications : Fluorination (as in ) and acetylation () are strategic modifications to tune solubility, stability, and target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
